5-ethyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-ethyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antituberculosis Activity
A study on the synthesis and evaluation of antituberculosis activity of substituted 2,7-dimethylimidazo pyridine-3-carboxamide derivatives demonstrates the interest in similar compounds for antimicrobial applications. This research highlights the potential of pyrazolopyridine derivatives in developing treatments for tuberculosis, showcasing moderate to good antituberculosis activity among the synthesized compounds (Jadhav et al., 2016).
Anticancer Applications
Another research focus is the synthesis of novel pyrazolopyrazin-4(5H)-one derivatives and their inhibition against the growth of lung cancer cells. Such studies are crucial for discovering new anticancer agents. Preliminary biological evaluations have shown that these compounds can inhibit the growth of A549 and H322 cells in a dosage-dependent manner, indicating the potential therapeutic applications of pyrazolopyridine derivatives in treating lung cancer (Zheng et al., 2011).
Antimicrobial Activity
The exploration of pyridine-2(1H)-thione in heterocyclic synthesis, including the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno pyridine, and pyridothienopyrimidine derivatives, showcases the antimicrobial potential of these compounds. Some of the newly synthesized compounds exhibited notable antimicrobial activities, further emphasizing the relevance of pyrazolopyridine derivatives in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Mechanism of Action
Mode of Action
It can be inferred from related compounds that it might interact with its targets, leading to inhibition of electron transport, which is a crucial process in cellular respiration .
Biochemical Pathways
Given the potential target of action, it can be inferred that the compound may affect pathways related to cellular respiration and energy production .
Result of Action
Based on the potential mode of action, it can be inferred that the compound might disrupt cellular respiration, leading to a decrease in energy production within the cell .
properties
IUPAC Name |
5-ethyl-N-(2-morpholin-4-ylethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-2-24-14-17(20(27)22-8-9-25-10-12-29-13-11-25)19-18(15-24)21(28)26(23-19)16-6-4-3-5-7-16/h3-7,14-15H,2,8-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNVXDZAVVEWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.